molecular formula C21H18Cl2N2O5 B4536253 1-{5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}-4-(2-furoyl)piperazine

1-{5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}-4-(2-furoyl)piperazine

Cat. No. B4536253
M. Wt: 449.3 g/mol
InChI Key: YGKUYGMYONWMES-UHFFFAOYSA-N
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Description

"1-{5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}-4-(2-furoyl)piperazine" is a complex organic molecule that involves multiple functional groups, which could potentially offer a variety of chemical and physical properties. This molecule, like its derivatives and similar compounds, has been the subject of research due to its potential pharmacological activities and as a chemical intermediate in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to "1-{5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}-4-(2-furoyl)piperazine" often involves multi-step organic reactions, including Mannich reactions, Claisen Schmidt condensation, cyclization, and alkylation. For instance, derivatives of piperazine with furan and phenyl groups have been synthesized starting from 2-acetylfuran and involving key steps like Claisen Schmidt condensation and Mannich's reaction (J. Kumar et al., 2017).

properties

IUPAC Name

[4-[5-[(2,4-dichlorophenoxy)methyl]furan-2-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O5/c22-14-3-5-17(16(23)12-14)29-13-15-4-6-19(30-15)21(27)25-9-7-24(8-10-25)20(26)18-2-1-11-28-18/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKUYGMYONWMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{5-[(2,4-Dichlorophenoxy)methyl]-2-furoyl}-4-(2-furoyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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